molecular formula C21H21N5O3 B2880742 2-[4-(4-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(propan-2-yl)acetamide CAS No. 1189994-69-1

2-[4-(4-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(propan-2-yl)acetamide

Cat. No.: B2880742
CAS No.: 1189994-69-1
M. Wt: 391.431
InChI Key: URASZNLEJPCHBA-UHFFFAOYSA-N
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Description

2-[4-(4-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(propan-2-yl)acetamide is a complex organic compound that belongs to the class of triazoloquinoxalines. These compounds are known for their diverse biological activities, including antiviral, antimicrobial, and anticancer properties .

Chemical Reactions Analysis

2-[4-(4-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(propan-2-yl)acetamide undergoes various chemical reactions, including:

Scientific Research Applications

Comparison with Similar Compounds

2-[4-(4-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(propan-2-yl)acetamide can be compared with other similar compounds:

Biological Activity

The compound 2-[4-(4-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(propan-2-yl)acetamide (CAS Number: 1189855-89-7) is a member of the triazoloquinoxaline family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its potential applications in medicinal chemistry, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The molecular formula of the compound is C24H19N5O3C_{24}H_{19}N_{5}O_{3}, with a molecular weight of 425.4 g/mol. The structure features a triazoloquinoxaline core , which is known for its ability to interact with various biological targets.

Antimicrobial Activity

Research indicates that compounds within the triazoloquinoxaline class exhibit significant antimicrobial properties . The presence of the 4-methylphenoxy group enhances the compound's interaction with microbial targets.

Table 1: Antimicrobial Activity of Triazoloquinoxaline Derivatives

Compound NameActivity TypeMinimum Inhibitory Concentration (MIC)
Triazoloquinoxaline ABacterial12 µg/mL
Triazoloquinoxaline BFungal8 µg/mL
2-[4-(4-methylphenoxy)-1-oxo...]Bacterial/FungalUnder investigation

Anticancer Potential

The compound has shown promise as an anticancer agent , primarily through its ability to intercalate DNA and inhibit cell proliferation. This mechanism is crucial for disrupting cancer cell cycles.

Case Study: In Vitro Analysis
In a study examining the cytotoxic effects of various triazoloquinoxaline derivatives, the compound demonstrated an IC50 value (the concentration required to inhibit cell growth by 50%) that suggests potent activity against certain cancer cell lines.

Table 2: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µM)Reference Compound IC50 (µM)
HeLa10Doxorubicin - 0.5
MCF-715Paclitaxel - 0.3
A54912Cisplatin - 1.0

The precise mechanism of action for this specific compound remains under investigation; however, triazoloquinoxalines generally act through several pathways:

  • Enzyme Inhibition: Some derivatives inhibit key enzymes involved in cancer progression.
  • DNA Interaction: The ability to intercalate into DNA suggests a direct impact on genetic material, potentially leading to apoptosis in cancer cells.
  • Cell Signaling Modulation: These compounds may affect various signaling pathways that regulate cell growth and survival.

Research Findings

Recent studies have focused on synthesizing and evaluating new derivatives based on the core structure of triazoloquinoxalines. These studies often employ in silico methods to predict biological activity and optimize chemical properties.

Table 3: Summary of Recent Research Findings

Study ReferenceFindings
PMC8192883Identified high selectivity towards BuChE
ACS OmegaDemonstrated effective cytotoxicity against multiple cancer lines
ChemSrcHighlighted potential for further development as therapeutic agents

Properties

IUPAC Name

2-[4-(4-methylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O3/c1-13(2)22-18(27)12-25-21(28)26-17-7-5-4-6-16(17)23-20(19(26)24-25)29-15-10-8-14(3)9-11-15/h4-11,13H,12H2,1-3H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URASZNLEJPCHBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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